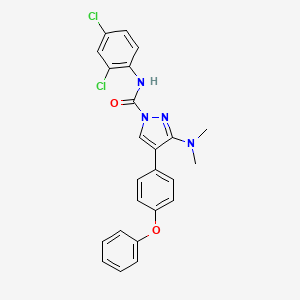

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

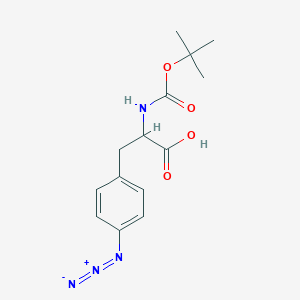

N-(2,4-Dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C24H20Cl2N4O2 . The average mass of this compound is 467.347 Da and its monoisotopic mass is 466.096344 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H20Cl2N4O2 . This indicates that it contains 24 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Pyrazole carboxamides and their derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These include the preparation of pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives, which have been explored for their potential pharmacological activities and as part of efforts to develop new synthetic methodologies for heterocyclic chemistry. The versatility of these compounds is demonstrated through various reactions with nitrogen nucleophiles, carbon electrophiles, and through ring closure reactions, contributing to the field of organic synthesis and drug discovery (Mansour et al., 2020).

Anticancer and Antimicrobial Activity

- Research has identified that certain pyrazole carboxamide derivatives exhibit promising in vitro cytotoxic activity against various cancer cell lines, including HePG-2 and MCF-7. This underscores the potential of these compounds in the development of new anticancer agents. The structural modification of these compounds allows for the exploration of their biological activity and the optimization of their therapeutic profiles (Mansour et al., 2020).

Enzymatic Inhibition and Receptor Antagonism

- Some derivatives of pyrazole carboxamides have been studied for their ability to act as enzyme inhibitors or receptor antagonists. This includes their investigation for activities related to cannabinoid receptors, which are of interest for the development of treatments for obesity and related metabolic disorders. Such studies contribute to our understanding of the molecular basis of receptor-ligand interactions and the development of new therapeutic agents (Yan et al., 2010).

Reduction of Biofilm Formation

- Research on pyrazole-4-carboxamide derivatives has also explored their potential to reduce biofilm formation by Staphylococcus aureus strains. This highlights the importance of these compounds in addressing bacterial resistance and the development of anti-virulence strategies as part of the ongoing effort to combat infectious diseases (Cascioferro et al., 2016).

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)pyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4O2/c1-29(2)23-20(16-8-11-19(12-9-16)32-18-6-4-3-5-7-18)15-30(28-23)24(31)27-22-13-10-17(25)14-21(22)26/h3-15H,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHOBVMRSDOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)

![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)